An In-depth Technical Guide to 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Introduction
2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one is a halogenated ketone derivative of indane. While specific literature on this exact molecule is sparse, its structural motifs—an α-bromo ketone and a dihydroindene core—position it as a highly valuable and versatile intermediate in synthetic organic chemistry. The indanone framework is a privileged scaffold found in numerous biologically active compounds, exhibiting antiviral, anti-inflammatory, and anticancer properties.[1] The presence of the α-bromo ketone functionality introduces a reactive handle for a variety of chemical transformations, making this compound a key building block for the synthesis of more complex molecules, particularly in the realm of drug discovery and development.[2] This guide provides a comprehensive overview of the synthesis, predicted chemical properties, reactivity, and safe handling of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, drawing upon established principles of organic chemistry and data from analogous structures.
Physicochemical Properties
The fundamental physicochemical properties of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one have been calculated and are presented in the table below. These properties are essential for designing synthetic protocols, purification strategies, and for understanding the compound's behavior in various solvent systems.
| Property | Value |
| Molecular Formula | C₁₁H₁₁BrO |
| Molecular Weight | 239.11 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. Low solubility in water is predicted. |
| Boiling Point | Estimated to be high due to its molecular weight and polarity. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
Synthesis of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
The synthesis of the title compound is most logically approached via a two-step sequence starting from commercially available 2,3-dihydro-1H-indene (indane). The first step involves the introduction of an acetyl group onto the indane ring via a Friedel-Crafts acylation reaction. The subsequent step is the selective bromination at the α-position of the newly introduced ketone.
Step 1: Synthesis of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and reliable method for the formation of carbon-carbon bonds to an aromatic ring.[1] In this step, indane is treated with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.
Causality of Experimental Choices:
-
Choice of Acylating Agent: Acetyl chloride is often preferred for its higher reactivity compared to acetic anhydride.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively generates the highly electrophilic acylium ion, which is necessary to overcome the activation energy for the substitution on the aromatic ring. A stoichiometric amount of AlCl₃ is required as it complexes with the product ketone.
-
Solvent: A non-polar, aprotic solvent such as dichloromethane or carbon disulfide is typically used to prevent reaction with the Lewis acid.
-
Temperature Control: The reaction is initially performed at a low temperature (0 °C) to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.
Experimental Protocol: Friedel-Crafts Acylation of Indane
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.
-
After the addition is complete, add a solution of indane (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one.
Workflow for Friedel-Crafts Acylation
Caption: Workflow for the synthesis of the ketone intermediate.
Step 2: α-Bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
The second step involves the selective bromination of the methyl group adjacent to the carbonyl, a reaction known as α-halogenation. This reaction is typically carried out under acidic conditions to favor the formation of the enol tautomer, which is the nucleophilic species that attacks the bromine.[3]
Causality of Experimental Choices:
-
Brominating Agent: Elemental bromine (Br₂) is a common and effective brominating agent for this transformation. N-bromosuccinimide (NBS) can also be used as a source of electrophilic bromine.[3]
-
Acid Catalyst: A catalytic amount of a strong acid, such as hydrobromic acid (HBr) or acetic acid, is used to promote the formation of the enol intermediate.[2][3]
-
Solvent: A solvent that is inert to the reaction conditions, such as acetic acid, chloroform, or carbon tetrachloride, is employed. Acetic acid can serve as both the solvent and the acid catalyst.[2]
-
Temperature: The reaction is often performed at or slightly above room temperature.
Experimental Protocol: α-Bromination
-
Dissolve 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (1.0 equivalent) in a suitable solvent such as glacial acetic acid.
-
Add a catalytic amount of 48% aqueous hydrobromic acid.
-
To this solution, add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into a large volume of cold water to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water to remove acetic acid and any remaining bromine.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one.
Mechanism of Acid-Catalyzed α-Bromination
Caption: General reactivity of the title compound with nucleophiles.
Spectroscopic Characterization (Predicted)
While experimental data for the title compound is not readily available, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds. [4][5][6]
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
|---|---|
| ¹H NMR | δ ~2.0-2.2 ppm (quintet, 2H, -CH₂-CH₂-CH₂-), δ ~2.9 ppm (triplet, 4H, Ar-CH₂-), δ ~4.4 ppm (singlet, 2H, -CO-CH₂-Br), δ ~7.3-7.8 ppm (multiplet, 3H, Ar-H) |
| ¹³C NMR | δ ~25 ppm (-CH₂-CH₂-CH₂-), δ ~32 ppm (Ar-CH₂-), δ ~35 ppm (-CO-CH₂-Br), δ ~125-135 ppm (Ar-C), δ ~145-150 ppm (quaternary Ar-C), δ ~195 ppm (C=O) |
| IR Spectroscopy | ~1680 cm⁻¹ (strong, C=O stretch, conjugated aryl ketone), ~2850-3000 cm⁻¹ (C-H stretch, aliphatic), ~3000-3100 cm⁻¹ (C-H stretch, aromatic) |
Safety and Handling
α-Bromo ketones are generally classified as hazardous substances. They are often lachrymatory (tear-inducing) and can cause severe skin and eye irritation or burns. [2]Therefore, strict safety precautions must be observed during their handling and use.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves frequently and immediately if contaminated.
-
Body Protection: A lab coat, closed-toe shoes, and long pants are required.
Engineering Controls:
-
All manipulations of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one should be conducted in a well-ventilated chemical fume hood.
Handling Procedures:
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, while not extensively documented, represents a promising and versatile building block for organic synthesis. Its preparation from readily available starting materials via well-established synthetic routes like Friedel-Crafts acylation and α-bromination is straightforward. The high reactivity of the α-bromo ketone functionality opens up numerous possibilities for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential biological activity. A thorough understanding of its chemical properties, reactivity, and adherence to strict safety protocols is paramount for its effective and safe utilization in research and development.
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